

Chemical structure and IUPAC name of 5-Bromo-1-chloroisoquinoline

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Compound of Interest

Compound Name: **5-Bromo-1-chloroisoquinoline**

Cat. No.: **B1288641**

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An In-Depth Technical Guide to 5-Bromo-1-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical structure, properties, synthesis, and potential applications of **5-Bromo-1-chloroisoquinoline**, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

The compound with the CAS number 34551-41-2 is systematically named according to IUPAC nomenclature.

- IUPAC Name: **5-Bromo-1-chloroisoquinoline**[\[1\]](#)
- Chemical Structure: (A graphical representation of the chemical structure would be placed here)

Physicochemical and Spectroscopic Data

The key properties of **5-Bromo-1-chloroisoquinoline** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	34551-41-2	[2] [3] [4]
Molecular Formula	C ₉ H ₅ BrCIN	[2]
Molecular Weight	242.50 g/mol	[2]
Physical Form	Solid	[2]
Purity	≥95%	[2] [4]
Boiling Point	349.5°C at 760 mmHg (Predicted)	[5]
Flash Point	165.2°C (Predicted)	[5]
Storage	Inert atmosphere, room temperature	[2]

Table 2: Spectroscopic and Analytical Data

Data Type	Details	Reference(s)
¹ H NMR	Solvent: DMSO-d ₆	[1]
InChI	1S/C9H5BrCIN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H	[2]
InChIKey	XUWFLLTPVIRCV-UHFFFAOYSA-N	[2]
SMILES	C1=NC=CC2=C(Br)C=CC=C12	[6]

Experimental Protocols: Synthesis of 5-Bromo-1-chloroisoquinoline

The synthesis of **5-Bromo-1-chloroisoquinoline** can be achieved through a multi-step process starting from isoquinoline. The following protocols are based on established and reliable methods for the synthesis of the necessary precursors.

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure details the regioselective bromination of isoquinoline at the 5-position.

Materials:

- Isoquinoline
- Concentrated sulfuric acid (96%)
- N-bromosuccinimide (NBS), recrystallized
- Aqueous ammonia (25%)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Dry ice-acetone bath
- Crushed ice

Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.
- Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.^[7]
- Cool the resulting solution to -25°C using a dry ice-acetone bath.
- Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions, while vigorously stirring and maintaining the internal temperature between -22°C and -26°C.^[7]

- Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.
- Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a separate flask.
- Adjust the pH of the mixture to 9.0 using 25% aqueous ammonia, keeping the temperature below 25°C.[7]
- Extract the resulting alkaline suspension with diethyl ether (1 x 800 mL, then 2 x 200 mL).
- Combine the organic phases, wash with 1M NaOH and water, then dry over anhydrous MgSO₄.
- Filter and concentrate the solution to yield the crude product.
- Purify by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to obtain 5-bromoisoquinoline as a white solid.[7]

Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one

This step converts 5-bromoisoquinoline to its corresponding isoquinolinone, a necessary intermediate for the subsequent chlorination.

Materials:

- 5-Bromoisoquinoline (from Step 1)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Acetic anhydride
- Saturated sodium bicarbonate solution
- Saturated brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 4.85 g (23.3 mmol) of 5-bromoisoquinoline in 78 mL of dichloromethane.
- Add 9.28 g (35.0 mmol) of m-CPBA to the solution and stir at room temperature for 30 minutes to form the N-oxide.^[8]
- Dilute the reaction mixture with chloroform and wash with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
- Dissolve the residue in 78.0 mL of acetic anhydride and stir for 1 hour under reflux.^[8]
- Upon cooling, the product can be isolated and purified by standard methods such as recrystallization or column chromatography to yield 5-bromoisoquinolin-1(2H)-one.

Step 3: Synthesis of 5-Bromo-1-chloroisoquinoline

This final step involves the chlorination of the isoquinolinone intermediate.

Materials:

- 5-Bromoisoquinolin-1(2H)-one (from Step 2)
- Phosphoryl chloride (POCl₃)
- Ice water
- Potassium carbonate (K₂CO₃)
- Dichloromethane (DCM)

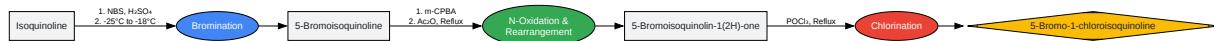
Procedure:

- Heat a mixture of 5-bromoisoquinolin-1(2H)-one (e.g., 5 mmol) in an excess of phosphoryl chloride (e.g., 50 mL) at reflux for 2 hours.^[9] This reaction should be performed in a well-ventilated fume hood.
- After the reaction is complete, carefully remove the excess POCl₃ by evaporation under reduced pressure.^[9]

- Treat the residue with ice water and make the solution basic with potassium carbonate.
- Extract the aqueous mixture with dichloromethane.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and evaporate the solvent.
- The resulting crude solid can be purified by chromatography on silica gel or by recrystallization to afford pure **5-Bromo-1-chloroisoquinoline**.^[9]

Synthetic Workflow Visualization

The multi-step synthesis described above can be visualized as a clear experimental workflow.



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Caption: Synthetic pathway for **5-Bromo-1-chloroisoquinoline** from isoquinoline.

Significance in Research and Drug Development

Halogenated isoquinolines, such as **5-Bromo-1-chloroisoquinoline**, are valuable intermediates in the synthesis of pharmacologically active compounds.^[7] The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the isoquinoline scaffold allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the regioselective introduction of various substituents, facilitating the construction of diverse molecular libraries for drug discovery programs.

The isoquinoline nucleus itself is a prominent feature in numerous natural products and synthetic drugs.^[9] The introduction of halogens can modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, making **5-Bromo-1-chloroisoquinoline** a compound of significant interest for medicinal chemists developing novel therapeutic agents.

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